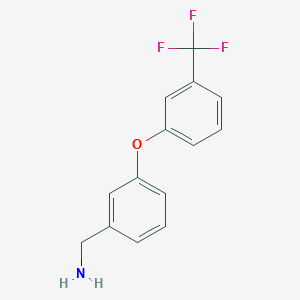

3-(3-Trifluoromethylphenoxy)benzylamine

Description

Structural Framework and Significance in Organic Chemistry

The molecular architecture of 3-(3-Trifluoromethylphenoxy)benzylamine is characterized by a central benzylamine (B48309) structure. Benzylamine consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH₂) linked to an amine functional group (-NH₂). This framework is a common feature in organic chemistry, serving as a versatile precursor for a wide array of more complex molecules. mdpi.com

Relevance as a Synthetic Intermediate and Molecular Scaffold for Advanced Materials and Bioactive Compounds

While specific applications of this compound are not widely documented, its structure suggests considerable potential as a synthetic intermediate. The primary amine group of the benzylamine moiety is a reactive site for numerous chemical transformations, including N-alkylation, acylation, and condensation reactions, allowing for the construction of larger, more elaborate molecular frameworks. mdpi.com

The combination of the rigid aromatic rings with the flexible ether linkage makes this compound an attractive scaffold. In drug discovery, incorporating trifluoromethyl groups is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netmdpi.com Therefore, derivatives of this compound could be valuable in medicinal chemistry for creating new therapeutic candidates. The phenoxy scaffold itself is frequently found in compounds exhibiting antibacterial and antitumor properties. mdpi.com Similarly, in materials science, such fluorinated aromatic compounds can be precursors to polymers or other materials with specific thermal or electronic properties.

Overview of Research Trajectories for Related Fluorinated Benzylamine Derivatives and Phenoxy-Containing Motifs

Research into fluorinated organic compounds is a highly active area. The introduction of fluorine or trifluoromethyl groups into organic molecules is known to profoundly alter their physical and biological properties. mdpi.comresearchgate.net For instance, fluorination can increase metabolic resistance by blocking sites susceptible to enzymatic oxidation. mdpi.com This has made fluorinated building blocks, such as trifluoromethylated benzylamines, highly sought after in pharmaceutical development. researchgate.netsigmaaldrich.com Research has consistently shown that fluorinated analogues of bioactive compounds can exhibit enhanced potency and improved pharmacokinetic profiles. beilstein-journals.org

The phenoxy motif is also a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. mdpi.com For example, the antidepressant fluoxetine (B1211875) contains a trifluoromethylphenoxy group, highlighting the therapeutic relevance of this structural unit. mdpi.com Research continues to explore phenoxy-containing scaffolds for their potential to interact with various biological targets. The combination of these motifs in this compound positions it as a compound of interest for future exploration in both medicinal and materials chemistry.

Data on Related Benzylamine Derivatives

To provide context for the potential properties of this compound, the following table details information on structurally related, commercially available benzylamine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |

| 3-(Trifluoromethyl)benzylamine | 2740-83-2 | C₈H₈F₃N | 175.15 | 1.222 |

| 4-(Trifluoromethyl)benzylamine | 3300-51-4 | C₈H₈F₃N | 175.15 | 1.229 |

| 3-(Trifluoromethoxy)benzylamine | 93071-75-1 | C₈H₈F₃NO | 191.15 | N/A |

Data sourced from multiple chemical suppliers and databases. scbt.comchemicalbook.comnih.govchemspider.comsigmaaldrich.com Density is typically measured at 25 °C.

Structure

3D Structure

Properties

IUPAC Name |

[3-[3-(trifluoromethyl)phenoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURZZIKCSZTYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630857 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-23-3 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Trifluoromethylphenoxy Benzylamine and Analogous Scaffolds

Classical Approaches in Benzylamine (B48309) Synthesis

The benzylamine motif is a common structural element in a vast array of organic molecules. Consequently, numerous synthetic methods have been developed for its construction. These methods can be adapted for the synthesis of 3-(3-Trifluoromethylphenoxy)benzylamine, typically by starting with a precursor already containing the trifluoromethylphenoxy group.

Nucleophilic Substitution Reactions for Benzylamine Formation

One of the most fundamental methods for forming benzylamines is through nucleophilic substitution reactions. This approach typically involves the reaction of a benzyl (B1604629) halide with ammonia (B1221849) or a primary amine. In the context of this compound, this would involve the synthesis of 3-(3-trifluoromethylphenoxy)benzyl halide as a key intermediate.

The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the halide from the benzylic carbon. researchgate.net Electron-donating groups on the benzylamine can increase the rate of reaction, while electron-withdrawing groups can decrease it. researchgate.net

Table 1: Comparison of Nucleophilic Substitution Methods for Benzylamine Synthesis

| Parameter | Description | Advantages | Disadvantages |

| Reactants | Benzyl halide and ammonia or primary amine | Readily available starting materials. | Potential for over-alkylation to form secondary and tertiary amines. wikipedia.org |

| Conditions | Typically requires a base to neutralize the formed hydrohalic acid. wikipedia.org | Generally mild reaction conditions. | The use of ammonia can be challenging due to its volatility. |

| Scope | Broad scope for various substituted benzyl halides and amines. | Tolerates a wide range of functional groups. | Steric hindrance on the benzyl halide or amine can slow the reaction. |

A common industrial route for benzylamine production is the reaction of benzyl chloride with ammonia. wikipedia.org This method, however, often leads to a mixture of primary, secondary, and tertiary amines. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Mannich-type Reactions in Benzylamine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. nih.gov In the synthesis of benzylamine analogs, a variation of this reaction can be employed.

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgyoutube.com The active hydrogen compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org

Table 2: Key Features of Mannich-type Reactions

| Component | Role | Common Examples |

| Active Hydrogen Compound | Nucleophile | Ketones, aldehydes, phenols, electron-rich aromatic compounds. youtube.com |

| Aldehyde | Electrophile precursor | Formaldehyde, benzaldehyde. |

| Amine | Nucleophile/Iminium ion precursor | Ammonia, primary amines, secondary amines. |

While the classical Mannich reaction is primarily used for β-amino carbonyl compounds, related multicomponent reactions can be adapted for the synthesis of benzylamines. For instance, a Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde allows for the straightforward synthesis of functionalized tertiary benzylamines. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. ias.ac.in This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or a primary amine to form an imine or enamine, which is then reduced to the corresponding amine. tandfonline.com

For the synthesis of this compound, the corresponding aldehyde, 3-(3-trifluoromethylphenoxy)benzaldehyde, would be the starting material. This aldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ.

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. ias.ac.intandfonline.com The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in alcoholic solvents. ias.ac.in |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄ and can be used at acidic pH. |

| Catalytic Hydrogenation | Utilizes hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon). wikipedia.orgresearchgate.net |

The indirect reductive amination of aromatic aldehydes using aqueous ammonia can lead to the formation of hydrobenzamides, which upon reduction with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.inresearchgate.net

Strategies for Incorporating the Trifluoromethylphenoxy Moiety

The introduction of the trifluoromethylphenoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through the formation of a diaryl ether linkage.

Etherification Reactions for Aryl Ether Linkage

The formation of the aryl ether bond is a key transformation in the synthesis of this compound. The Ullmann condensation and the Buchwald-Hartwig amination are two powerful copper- and palladium-catalyzed cross-coupling reactions, respectively, that are widely used for this purpose.

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. acs.orgsynarchive.comorganic-chemistry.orgwikipedia.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and ligands to facilitate the reaction under milder conditions. acs.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been extended to C-O bond formation for the synthesis of diaryl ethers. wikipedia.orgnumberanalytics.comlibretexts.orgmychemblog.comyoutube.com This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or phenol. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this transformation. youtube.com

Table 4: Comparison of Ullmann Condensation and Buchwald-Hartwig C-O Coupling

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper-based (e.g., CuI, Cu₂O). acs.orgorganic-chemistry.org | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃). |

| Ligands | Often requires N- or O-based ligands. organic-chemistry.orgnih.gov | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). youtube.com |

| Reaction Conditions | Traditionally high temperatures, but milder conditions are now possible. wikipedia.org | Generally milder reaction conditions. |

| Substrate Scope | Broad scope, but can be sensitive to sterically hindered substrates. | Excellent functional group tolerance and broad substrate scope. |

For the synthesis of the this compound precursor, one could envision the coupling of 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde (B18108) with 1-bromo-3-(trifluoromethyl)benzene using either of these methods.

Methods for Site-Specific Trifluoromethyl Group Introduction

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. wikipedia.orgmdpi.com There are numerous methods for the introduction of a trifluoromethyl group onto an aromatic ring.

Direct trifluoromethylation of arenes can be achieved through radical, nucleophilic, or electrophilic pathways. Photoredox catalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes under mild conditions, often using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as the CF₃ source. wikipedia.orgprinceton.edu

Alternatively, trifluoromethyl-containing building blocks can be used. For instance, 3-bromobenzotrifluoride (B45179) is a commercially available starting material that can be used in cross-coupling reactions to introduce the 3-(trifluoromethyl)phenyl moiety.

Transition-metal-catalyzed cross-coupling reactions are also highly effective for forming C(sp²)–CF₃ bonds. mdpi.com Reagents such as trifluoromethyltrimethylsilane (Ruppert's reagent) can be used in the presence of a catalyst to trifluoromethylate aryl halides. mdpi.com

Novel and Expedient Synthetic Routes

Another relevant one-pot strategy involves the in-situ generation of reactive intermediates. For example, trifluoroacetonitrile (B1584977) oxide can be generated from trifluoromethyl aldoxime and immediately trapped by various dipolarophiles in a 1,3-dipolar cycloaddition to create trifluoromethyl-substituted isoxazolines. nih.gov This principle of generating a reactive fluorinated species in the presence of a coupling partner could be conceptually adapted for the synthesis of fluorinated benzylamines. Such procedures streamline the construction of complex fluorinated molecules and are highly sought after in modern organic synthesis. nih.govnih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single operation. These reactions are highly atom-economical and convergent. Zinc-mediated reactions have proven particularly effective in this domain. Commercially available zinc oxide (ZnO), for instance, can act as a highly effective heterogeneous catalyst for the three-component coupling of an alkyne, an aldehyde, and an amine (A³-coupling) to produce propargylamines. nih.gov This reaction proceeds via C-H activation, requires no co-catalyst, and is reusable, making it an attractive green methodology. nih.gov

Zinc reagents also play a crucial role in the synthesis of α-branched amines and other complex amine structures. beilstein-journals.org The use of zinc dust in the presence of lithium chloride facilitates the chemoselective insertion of zinc into organic halides, creating functionalized organozinc reagents that can be used in subsequent coupling reactions. beilstein-journals.org Furthermore, zinc-catalyzed alkylation of imines with Grignard reagents can improve yields by minimizing side reactions commonly observed with Grignard reagents alone. organic-chemistry.org These zinc-mediated MCRs offer a versatile and efficient pathway to substituted benzylamine scaffolds.

Table 1: Examples of Zinc-Mediated Reactions for Amine Synthesis

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|---|

| A³-Coupling | Zinc Oxide (ZnO) | Alkyne, Aldehyde, Amine | Propargylamine | nih.gov |

| Alkylation of Imines | Zn-catalyst | Aldimine, Grignard Reagent | Secondary Amine | organic-chemistry.org |

| Formation of Organozinc Reagents | Zinc Dust, LiCl | Benzylic Halides | Benzylic Zinc Reagent | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are the key linkages in the this compound structure. The Buchwald-Hartwig amination, a Pd-catalyzed N-arylation reaction, is an indispensable tool for coupling amines with aryl halides or pseudohalides. nih.govnih.gov This reaction has seen broad application in the synthesis of pharmaceuticals, natural products, and organic materials due to the continued development of highly active and reliable catalyst systems. nih.govnih.gov

The synthesis of the diaryl ether moiety in the target molecule can be achieved via a similar Pd- or copper-catalyzed C-O coupling reaction. For the benzylamine portion, the C-N bond is typically formed by coupling a benzyl halide with an amine or, more commonly, by coupling an aryl halide with an aminomethyl group. The development of specialized ligands has been crucial for the success of these transformations, allowing them to proceed under milder conditions with a broader substrate scope. nih.gov An advanced application of this chemistry involves the kinetic resolution of racemic benzylamines through Pd(II)-catalyzed enantioselective C-H cross-coupling, which simultaneously creates a new C-C bond and separates the enantiomers of the starting material. chu-lab.org

Chiral Synthesis and Stereoselective Approaches for Benzylamine Analogues

Many pharmaceutical agents are chiral, and their biological activity often resides in a single enantiomer. Consequently, the development of stereoselective methods for synthesizing chiral benzylamines is of paramount importance. Several strategies exist to achieve this goal.

One approach involves the use of chiral auxiliaries. A family of chiral α-substituted benzylamine reagents can be used to deliver a nitrogen atom while inducing an asymmetric bias, allowing for the separation of diastereomeric intermediates. google.com The chiral auxiliary can then be removed in a later step. google.com

Asymmetric catalysis offers a more elegant and atom-economical route. For example, chiral pyridoxal-catalyzed asymmetric α-C(sp³)–H addition of unprotected benzylamines to aldehydes can produce chiral β-amino alcohols with excellent diastereo- and enantioselectivity. researchgate.net Another powerful technique is kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst. A Pd(II)-catalyzed enantioselective C-H cross-coupling has been successfully used for the kinetic resolution of nosyl-protected benzylamines, yielding both the unreacted starting material and the ortho-arylated product in high enantiomeric purity. chu-lab.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of benzylamine synthesis, this involves maximizing atom economy, using renewable feedstocks, employing safer solvents, and utilizing catalytic methods. wjpmr.comwalisongo.ac.id

A significant advancement in sustainable amine synthesis is the use of biocatalysis. Researchers have developed a "one-pot" system coupling an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to synthesize high-value amines from inexpensive alcohols, with water as the only byproduct. manchester.ac.uk This biocatalytic route offers substantial environmental benefits over traditional multi-step chemical syntheses. manchester.ac.uk

The use of renewable resources is another cornerstone of green chemistry. Lignin (B12514952), a major component of biomass, can be a source of valuable aromatic chemicals. Heterogeneous catalytic methods are being developed for the amination of lignin-derived phenols and other chemicals to produce aniline (B41778) and benzylamine, providing a sustainable alternative to petroleum-based routes. rsc.org Additionally, conducting reactions in environmentally benign solvents like water ("on-water" synthesis) can simplify product isolation and reduce reliance on volatile organic compounds. organic-chemistry.org The development of recoverable catalysts and processes that improve atom economy, such as novel approaches to the Gabriel synthesis, further contribute to making amine synthesis more sustainable. rsc.org

Table 2: Green Chemistry Approaches in Amine Synthesis

| Green Principle | Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Use of Catalysis | Biocatalysis | Coupled ADH/AmDH enzyme system | Synthesis from alcohols; water is the sole byproduct. | manchester.ac.uk |

| Renewable Feedstocks | Lignin Valorization | Heterogeneous catalytic amination of lignin derivatives | Reduces reliance on petrochemicals. | rsc.org |

| Safer Solvents | On-Water Synthesis | Nucleophilic catalysis in aqueous media | Avoids toxic organic solvents; easy product isolation. | organic-chemistry.org |

| Atom Economy | Co-product Recycling | Recoverable anhydride (B1165640) in Gabriel synthesis | Minimizes waste by recycling a stoichiometric coproduct. | rsc.org |

Reactivity and Chemical Transformations of 3 3 Trifluoromethylphenoxy Benzylamine

Reactions at the Amine Functionality (e.g., N-Alkylation, Acylation, Amidation)

The primary amine group is the most nucleophilic and basic site in the molecule, making it the focal point for a variety of common transformations.

N-Alkylation: The nitrogen atom's lone pair of electrons readily attacks electrophilic carbon atoms. N-alkylation can be achieved using alkyl halides (e.g., butyl bromide), where the amine displaces the halide in an SN2 reaction. researchgate.net Careful control of reaction conditions, such as the stoichiometry of the base and alkylating agent, is necessary to selectively achieve mono-alkylation and prevent the formation of di-alkylated tertiary amines. researchgate.net The newly formed secondary amine is often less reactive if it remains protonated. researchgate.net

Acylation and Amidation: The primary amine reacts readily with acylating agents like acyl chlorides or carboxylic acid anhydrides to form stable amide derivatives. This transformation, a nucleophilic acyl substitution, is typically rapid and high-yielding. Alternatively, amides can be synthesized directly from carboxylic acids using coupling agents that activate the carboxylic acid in situ. nih.gov Methods involving the generation of reactive phosphonium (B103445) species from reagents like triphenylphosphine (B44618) can facilitate amide bond formation under mild conditions. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives is also a possible, though more complex, transformation. nih.gov

| Reaction Type | Typical Reagents | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X, where X = Br, I) | Secondary or Tertiary Amine | Can lead to mixtures of mono- and di-alkylated products without controlled conditions. researchgate.net |

| N-Acylation | Acyl Chlorides (RCOCl), Anhydrides ((RCO)₂O) | Amide | Generally a fast and efficient reaction. |

| Amidation | Carboxylic Acids (RCOOH) + Coupling Agent (e.g., DCC, EDC) or Activating Agent (e.g., Ph₃P) | Amide | Allows for the formation of amides from a wide range of carboxylic acids under mild conditions. nih.gov |

Reactions Involving the Aromatic Rings (e.g., Electrophilic Aromatic Substitution)

The molecule contains two distinct aromatic rings with different susceptibility to electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

Ring A (substituted with phenoxy and benzylamine (B48309) groups): This ring is attached to the ether oxygen and the benzylic carbon. The ether oxygen is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. uci.edu Therefore, positions 2, 4, and 6 are the most likely sites for electrophilic attack.

Ring B (substituted with a trifluoromethyl group): The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. youtube.com This effect strongly deactivates the ring, making it significantly less reactive towards electrophiles than benzene (B151609). libretexts.org The -CF₃ group is a meta-director. youtube.comlibretexts.org Consequently, any substitution on this ring will be sluggish and will occur at positions 2', 4', and 6'. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings bearing strongly deactivating groups like -CF₃. uci.edulkouniv.ac.in

| Reaction | Reagents | Target Ring | Predicted Outcome |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Ring A | Substitution occurs primarily at positions ortho and para to the ether linkage. |

| Nitration | HNO₃, H₂SO₄ | Ring A | Nitro groups are introduced at the ortho and para positions. The amine may need protection as it can be oxidized. |

| Nitration | HNO₃, H₂SO₄ | Ring B | Reaction is very slow due to deactivation by the -CF₃ group; substitution would occur at the meta position. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ring B | Reaction is unlikely to proceed due to the strong deactivating effect of the -CF₃ group. uci.edulkouniv.ac.in |

Derivatization and Functional Group Interconversions on the Scaffold

Functional group interconversion (FGI) allows for the transformation of the existing functional groups into new ones, expanding the synthetic utility of the molecular scaffold. ub.eduvanderbilt.edu Beyond reactions at the amine, the primary amine itself can be a precursor to other functionalities. For instance, it can be converted into an azide (B81097) (N₃) via diazotization followed by substitution, or potentially oxidized. The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like HBr. The trifluoromethyl group is exceptionally stable and resistant to most common chemical transformations, which is a primary reason for its inclusion in many molecular designs.

Applications of Brønsted and Lewis Acid Catalysts (e.g., Triflimide) in Transformations

Both Brønsted and Lewis acids can play crucial roles in mediating reactions involving 3-(3-Trifluoromethylphenoxy)benzylamine.

Lewis Acids: Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are known to catalyze the N-alkylation of amines with esters, providing a metal-free pathway to C-N bond formation. rsc.org They can also activate electrophiles in Friedel-Crafts-type reactions.

Brønsted Acids: Chiral Brønsted acids have been utilized in enantioselective reactions for constructing molecules containing trifluoromethyl groups. researchgate.net For example, this compound could first react with an aldehyde to form an imine in situ, which is then activated by a chiral Brønsted acid (like a phosphoric acid derivative) to react with a nucleophile in an enantioselective manner. researchgate.net It is important to note that in the presence of strong Brønsted acids, the primary amine will be protonated to form an ammonium (B1175870) salt. This protonation deactivates the attached aromatic ring (Ring A) towards electrophilic substitution by converting the activating -CH₂NH₂ group into a deactivating -CH₂NH₃⁺ group.

Photochemical and Electrochemical Reactivity Profiles

The photochemical behavior of aromatic compounds containing trifluoromethyl groups has been a subject of study. Research on analogous molecules, such as 3,5-diamino-trifluoromethyl-benzene, has shown that the C-F bonds can be susceptible to cleavage under UV irradiation. nih.gov When irradiated, this compound undergoes defluorination through a nucleophilic substitution of fluoride (B91410) by water, leading to the formation of a carboxylic acid. nih.gov This suggests that this compound may exhibit similar photochemical reactivity, potentially leading to the degradation of the -CF₃ group upon exposure to UV light.

Based on available literature, specific studies detailing the electrochemical profile (e.g., oxidation-reduction potentials) of this compound have not been widely reported.

Structure Activity Relationship Sar Studies of 3 3 Trifluoromethylphenoxy Benzylamine Analogues

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (-CF3) group is a critical substituent in many pharmaceutical agents due to its unique electronic properties and metabolic stability. mdpi.com Its high electronegativity and electron-withdrawing nature can significantly alter a molecule's acidity, basicity, and interaction with biological targets. mdpi.com The incorporation of a -CF3 group often enhances lipophilicity, which can improve membrane permeability and facilitate brain penetration. mdpi.com

SAR studies on 3-(3-trifluoromethylphenoxy)benzylamine analogues have demonstrated that both the presence and the position of the trifluoromethyl group on the phenoxy ring are pivotal for biological activity.

Substitution Effects: Replacing the trifluoromethyl group with other substituents allows for a deeper understanding of its role. Substitution with a methyl (-CH3) group, for instance, can help delineate the effects of steric bulk versus electronics. While the replacement of -CH3 with -CF3 does not improve bioactivity on average across all compound classes, in specific cases, it can increase biological activity by an order of magnitude or more. nih.govresearchgate.net This enhancement is often driven by changes in electrostatic energy or solvation free energy. nih.gov Substituting the -CF3 group with other halogens (e.g., -Cl, -Br) or a cyano (-CN) group can also modulate activity, with the potency depending on the specific electronic and steric requirements of the biological target.

The following table summarizes the general impact of trifluoromethyl group modifications on biological activity.

| Modification | Position on Phenoxy Ring | General Impact on Activity | Rationale |

| -CF3 (Parent) | 3- (meta) | High (Reference) | Optimal balance of electronic and steric properties for target binding. |

| -CF3 Shift | 2- (ortho) or 4- (para) | Often Decreased | Suboptimal positioning may lead to steric clashes or loss of key interactions. nih.gov |

| -CH3 Substitution | 3- (meta) | Generally Lower | Loss of potent electron-withdrawing effects and altered hydrophobic interactions. nih.govresearchgate.net |

| -Cl or -Br Substitution | 3- (meta) | Variable | Provides different electronic and steric profiles; activity is target-dependent. |

| -OCH3 Substitution | 3- (meta) | Often Decreased | Electron-donating group alters the electronic character of the ring, which can be unfavorable. |

| -OCF3 Substitution | 3- (meta) | Potentially Maintained or Increased | Retains strong electron-withdrawing character while increasing lipophilicity. mdpi.com |

Influence of Phenoxy Moiety Modifications and Linker Variations on Molecular Interactions

Phenoxy Moiety Modifications: Adding further substituents to the trifluoromethyl-bearing phenoxy ring can fine-tune the compound's properties. For example, the introduction of small, electron-withdrawing groups like fluorine can enhance binding affinity through favorable electrostatic interactions. Conversely, introducing bulky substituents may lead to a loss of activity due to steric hindrance at the receptor site. The goal of such modifications is often to explore additional binding pockets or to block metabolic pathways that lead to inactivation of the compound.

Linker Variations: The ether oxygen atom acts as a flexible linker between the two aromatic rings. Its lone pairs of electrons can act as hydrogen bond acceptors, forming crucial interactions with the biological target. The flexibility of this linker allows the two aromatic rings to adopt an optimal conformation for binding. SAR studies have explored variations of this linker:

Thioether Linker (-S-): Replacing the ether oxygen with a sulfur atom alters the bond angle, length, and electronics of the linker. This modification can impact the compound's conformational preferences and its interaction profile.

Methylene (B1212753) Linker (-CH2-): Replacing the ether with a methylene group creates a more rigid analogue, which can be beneficial if the active conformation is known. However, this rigidity can also prevent the molecule from adopting the necessary shape for binding.

Extended Linkers (-O-CH2-, -CH2-O-): Extending the linker can be used to probe for additional interaction sites within a larger binding pocket. However, increased flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity.

The table below illustrates how modifications to the phenoxy ring and linker can affect molecular interactions.

| Modification Type | Specific Change | Potential Effect on Molecular Interactions |

| Phenoxy Ring | Addition of a second substituent (e.g., -F, -Cl) | Can form new electrostatic or halogen bonds; may alter ring electronics. |

| Phenoxy Ring | Addition of a bulky group (e.g., -t-butyl) | May cause steric hindrance or engage in favorable hydrophobic interactions. |

| Linker | Ether (-O-) to Thioether (-S-) | Alters bond angle and electronics; may change conformational preference. |

| Linker | Ether (-O-) to Amine (-NH-) | Introduces a hydrogen bond donor, potentially forming new interactions. |

| Linker | Ether (-O-) to Methylene (-CH2-) | Increases rigidity, restricting the molecule to fewer conformations. |

Role of the Benzylamine (B48309) Scaffold in Pharmacophore Design

The benzylamine scaffold is a fundamental component of the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. In the context of monoamine reuptake inhibitors, a common target for such compounds, the benzylamine portion plays a well-defined role. nih.gov

The primary amine (-NH2) group of the benzylamine moiety is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+). This positive charge is often crucial for forming a strong ionic bond or salt bridge with a negatively charged amino acid residue (e.g., aspartate) in the binding site of transporters or receptors. nih.gov This interaction serves as a primary anchoring point for the ligand.

SAR studies on the benzylamine scaffold often involve:

N-Alkylation: Modifying the primary amine to a secondary (N-methyl, N-ethyl) or tertiary amine (N,N-dimethyl) can have profound effects. While it may reduce the strength of hydrogen bonding, it can increase lipophilicity and introduce new van der Waals interactions. The optimal substitution depends on the size and nature of the binding pocket.

Ring Substitution: Adding substituents to the second aromatic ring (the benzyl (B1604629) ring) can modulate activity. The position and electronic nature of these substituents can influence the pKa of the amine or create additional interactions with the target protein.

Scaffold Rigidity: Incorporating the amine into a cyclic structure, such as a piperidine (B6355638) or piperazine (B1678402) ring, can restrict the conformational freedom of the molecule. This can lead to an increase in potency if the constrained conformation matches the bioactive one, but a loss of activity if it does not.

The benzylamine scaffold's importance in the pharmacophore is summarized below.

| Scaffold Component | Pharmacophoric Role | Effect of Modification |

| Primary Amine (-NH2) | Key basic center; forms ionic bond with target when protonated. | N-alkylation (secondary/tertiary amine) alters basicity and steric bulk. |

| Benzyl Ring | Provides a hydrophobic surface for π-π stacking or hydrophobic interactions. | Substitution can enhance binding or introduce steric clashes. |

| Methylene Bridge (-CH2-) | Positions the amine group at an optimal distance from the aromatic ring. | Lengthening or shortening the chain alters this critical distance. |

SAR Studies on Heterocyclic and Extended Analogs Incorporating the Trifluoromethylphenoxy Motif

To further explore the chemical space and improve pharmacological properties, researchers often synthesize analogues where one of the aromatic rings in the this compound scaffold is replaced by a heterocycle. Heterocyclic rings can introduce heteroatoms (N, O, S) that can act as hydrogen bond donors or acceptors, alter dipole moments, and improve physicochemical properties like solubility.

Common heterocyclic replacements for the benzylamine ring include:

Pyridine (B92270): Replacing the benzyl ring with a pyridine ring introduces a nitrogen atom, which can influence the molecule's basicity and potential for hydrogen bonding. The position of the nitrogen within the ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) is critical, as it dictates the geometry of potential interactions.

Piperidine/Piperazine: These saturated heterocyclic rings can replace the benzylamine moiety to create more conformationally restricted analogues. Piperazine introduces a second nitrogen atom, offering another site for modification or interaction. nih.gov

Quinoxaline (B1680401)/Quinoline (B57606): Fused heterocyclic systems like quinoxaline or quinoline can be used to create extended analogues, exploring larger regions of the binding site. mdpi.com

Extended analogues are designed to probe for additional binding interactions beyond the primary pharmacophore. This can be achieved by attaching larger functional groups to either of the aromatic rings or the amine nitrogen. For example, incorporating a benzyloxy group can lead to new interactions within the target protein. mdpi.com Such modifications aim to increase potency and/or selectivity for the desired biological target.

| Analog Type | Structural Change | Rationale for Modification |

| Pyridine Analog | Benzyl ring replaced by a pyridine ring. | Introduce hydrogen bond accepting capabilities; modulate pKa. nih.gov |

| Oxetane (B1205548) Analog | Incorporation of an oxetane ring in the linker. | Acts as a biomimic for gem-dimethyl groups; can improve metabolic stability and solubility. nih.gov |

| Quinoxaline Analog | Benzyl ring replaced by a quinoxaline scaffold. | Extends the aromatic system to probe for additional π-stacking or hydrophobic interactions. mdpi.com |

| Piperidine Analog | Benzylamine moiety incorporated into a piperidine ring. | Restricts conformational flexibility, potentially increasing affinity and selectivity. |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.gov For a series of this compound analogues, a QSAR model can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

The development of a QSAR model for this class of compounds would involve several steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A robust QSAR model can provide valuable insights into the SAR, highlighting which properties are most important for activity. For example, a model might reveal that high lipophilicity and a strong negative electrostatic potential on the phenoxy ring are positively correlated with activity, while steric bulk on the benzylamine ring is detrimental. This information directly supports and quantifies the observations made in traditional SAR studies.

The table below lists key descriptors that would be relevant for a QSAR study of these analogues.

| Descriptor Type | Specific Example | Property Quantified | Relevance to SAR |

| Electronic | Hammett constant (σ), Atomic partial charges | Electron-donating/withdrawing effects of substituents. | Correlates with the electronic influence of the -CF3 group and other substituents. |

| Hydrophobic | LogP, Molar Refractivity (MR) | Lipophilicity and partitioning into biological membranes. | Important for cell permeability and hydrophobic interactions at the target. researchgate.net |

| Steric | Taft steric parameter (Es), Molecular Volume | Size and shape of substituents and the overall molecule. | Quantifies the impact of steric hindrance on binding affinity. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Molecular branching and shape. | Describes the overall molecular architecture. |

| 3D Descriptors | CoMFA/CoMSIA fields | 3D steric and electrostatic fields around the molecule. | Provides a 3D map of favorable and unfavorable interaction regions. |

By integrating these computational approaches with traditional synthetic medicinal chemistry, the process of drug discovery and optimization for analogues of this compound can be significantly accelerated.

Computational Chemistry and Molecular Modeling of 3 3 Trifluoromethylphenoxy Benzylamine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies of analogs of 3-(3-Trifluoromethylphenoxy)benzylamine, such as trifluoromethyl-containing benzamides, molecular docking has been pivotal in identifying potential biological targets and elucidating key binding interactions. For instance, a series of 3,5-bis(trifluoromethyl)benzylamino benzamides were investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target in managing dyslipidemia. nih.gov Docking simulations were performed against the crystal structure of CETP (PDB ID: 4EWS) to understand the structural basis of their inhibitory activity. nih.gov

The simulations revealed that these compounds fit well within the hydrophobic tunnel of CETP. The binding is predominantly stabilized by hydrophobic interactions between the trifluoromethylphenyl moieties of the ligands and nonpolar residues in the active site of the protein. benthamdirect.comingentaconnect.com Specific interactions often involve hydrogen bonding between the amide group of the ligands and polar residues within the binding pocket. The high docking scores obtained for these analogs correlated well with their observed in vitro inhibitory activity, underscoring the predictive power of the simulations. nih.gov

For example, induced-fit docking of novel trifluoromethyl benzamides demonstrated that hydrophobic interactions were the main driving force for the ligand/CETP complex formation. benthamdirect.comingentaconnect.com Similarly, docking studies on other benzylamine (B48309) analogs against different targets, such as tubulin, have shown effective binding affinities, with hydrogen bonds and π-cation interactions playing crucial roles in stabilizing the ligand-receptor complex. researchgate.net

Table 1: Representative Molecular Docking Results for Benzylamine Analogs Against Protein Targets

| Compound Class | Target Protein | PDB ID | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzylamino Benzamides | CETP | 4EWS | Hydrophobic pocket residues | High Docking Scores | nih.gov |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Tubulin | - | Ala317, Asn258, Lys254 | -7.5 to -8.0 kcal/mol | researchgate.net |

Note: The data presented is illustrative of findings from studies on analogs. Specific values vary between different molecules and software used.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the atomistic behavior of the complex in a simulated physiological environment.

For analogs of this compound, MD simulations have been employed to validate docking poses and assess the stability of the predicted ligand-protein interactions. In studies of novel inhibitors, after a ligand is docked into the receptor's active site, an MD simulation is typically run for tens to hundreds of nanoseconds. whiterose.ac.uk

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored over time. A stable, converging RMSD value for both the protein backbone and the ligand suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable. High fluctuations in the active site residues might indicate an unstable interaction, whereas stability in these regions can confirm a strong binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. A high occupancy of these bonds confirms their importance in anchoring the ligand.

In a study of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines, MD simulations were used to confirm the conformational stability of the ligand-tubulin complexes. researchgate.net Similarly, for benzimidazole-based inhibitors targeting the FLT3 kinase, MD studies helped explain how subtle changes to the molecular structure led to significant differences in inhibitory activity by revealing changes in the dynamic stability of the complex. whiterose.ac.uk The availability of pre-parameterized topologies for molecules like 4-Chloro-3-(trifluoromethyl)benzylamine in repositories facilitates the setup of such simulations. uq.edu.au

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. epstem.netbohrium.com These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and its interaction with other molecules.

For benzylamine derivatives, DFT calculations are commonly performed to determine a range of properties:

Optimized Geometry: Calculations find the lowest energy conformation of the molecule, providing precise bond lengths and angles. aun.edu.eg

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which is critical for predicting non-covalent interactions like hydrogen bonding. epstem.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among its constituent atoms, providing insight into the local electronic environment within the molecule. bohrium.com

Studies on various benzyl- and benzylideneamino-containing compounds have utilized DFT with basis sets like B3LYP/6-311G(d,p) to calculate these properties. epstem.netresearchgate.net The results from these calculations help rationalize the observed biological activity and guide the design of new analogs with improved properties.

Table 2: Typical Electronic Properties of Benzylamine Analogs from Quantum Chemical Calculations

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity with electron-deficient species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity with electron-rich species. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A small gap suggests higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and ability to cross biological membranes. |

Homology Modeling for Receptor-Ligand Complex Architecture Elucidation

Molecular docking and dynamics simulations require a three-dimensional structure of the target protein. While many protein structures are available in databases like the Protein Data Bank (PDB), experimental structures are not always available for novel or difficult-to-crystallize targets. In such cases, homology modeling (or comparative modeling) is used to construct a 3D model of the target protein. nih.gov

The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The steps are as follows:

Template Identification: The amino acid sequence of the target protein is used to search the PDB for homologous proteins with known experimental structures (templates).

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.

Model Building: A 3D model of the target is constructed based on the alignment with the template structure. The coordinates of the aligned backbone are copied, and the side chains and non-aligned loops are modeled.

This approach has been successfully used to build models of G protein-coupled receptors (GPCRs) and other targets for which experimental structures were lacking, enabling subsequent structure-based drug design. core.ac.ukescholarship.org For instance, a homology model of the 5-HT3 receptor was built using the acetylcholine (B1216132) binding protein as a template, which then allowed for the docking of agonists to predict key binding residues. core.ac.uk If this compound or its analogs were found to act on a target with an unknown structure, homology modeling would be an indispensable first step to enable further computational investigation of its binding mechanism. nih.gov

Medicinal Chemistry and Chemical Biology Applications of 3 3 Trifluoromethylphenoxy Benzylamine Scaffolds

Role as a Key Intermediate in Bioactive Molecule Synthesis

The 3-(3-trifluoromethylphenoxy)benzylamine moiety serves as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its structural framework, featuring a flexible phenoxy-benzyl ether linkage and a reactive primary amine, allows for extensive chemical modification and elaboration. This versatility makes it an attractive starting point for constructing more complex molecules intended for pharmaceutical and agrochemical applications.

In pharmaceutical development, this compound is a key precursor for drugs targeting neurological disorders. chemimpex.com The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability and brain penetration, crucial properties for centrally acting agents. In agrochemical synthesis, derivatives are used to create more effective and stable herbicides and pesticides. chemimpex.com The trifluoromethylphenoxy group contributes to increased efficacy and better environmental profiles compared to some traditional compounds. chemimpex.com

Exploration in Drug Discovery for Modulating Biological Activity

The this compound scaffold is actively explored in drug discovery programs aimed at modulating the activity of various biological targets. The incorporation of this scaffold is a strategic approach to enhance the potency and selectivity of lead compounds. The trifluoromethyl group can significantly alter a molecule's electron distribution and conformation, leading to improved interactions with target proteins.

Pharmacological Target Identification and Characterization (In Vitro Studies)

In vitro studies are essential for identifying and characterizing the pharmacological targets of compounds derived from the this compound scaffold. These studies provide crucial data on binding affinities, enzyme inhibition, and mechanisms of action.

Derivatives of the trifluoromethylphenoxy scaffold have been investigated for their ability to bind to various receptors. For instance, the trifluoromethylphenoxy group is a key component in certain Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), where it interacts with a specific halogen-binding pocket in the serotonin transporter (SERT), contributing to the drug's specificity. nih.gov While direct binding data for this compound itself is not extensively published, its structural elements are relevant to ligands designed for neurotransmitter transporters.

Similarly, N-methyl-D-aspartate (NMDA) receptor antagonists, which are important in anesthesia and are being investigated for depression, represent a class of compounds where precise molecular structures are key to activity. wikipedia.orgvirginia.edu The development of novel NMDA antagonists often involves exploring diverse chemical scaffolds to achieve desired potency and safety profiles. medchemexpress.comgoogle.com

Ligands for histamine (B1213489) H3 and H4 receptors are pursued for their potential in treating neurological and inflammatory disorders. researchgate.netnih.gov The H3 receptor, in particular, is a target for cognitive enhancers and treatments for sleep disorders. nih.gov The design of potent and selective ligands for these receptors often involves combining specific aromatic moieties with heterocyclic amine structures, a strategy where the this compound scaffold could serve as a valuable building block. google.combiorxiv.org

The this compound scaffold has proven to be a fruitful starting point for the development of various enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. criver.com Benzylamine (B48309) derivatives are known substrates and inhibitors of MAO-B. nih.gov Numerous studies have focused on designing benzylamine-sulphonamide derivatives as selective MAO-B inhibitors. nih.gov For example, recent research on pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibitory activity. Compound S5 from one such study showed an IC₅₀ value of 0.203 μM for MAO-B, demonstrating significant potency. researchgate.net

Phytoene (B131915) Desaturase (PDS) Inhibition: PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants and a major target for bleaching herbicides. nih.govplos.org A scaffold-hopping strategy based on the herbicide diflufenican, which contains a trifluoromethylphenoxy group, led to the design of new pyridazine (B1198779) derivatives. The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) demonstrated potent herbicidal activity, inhibiting the roots and stems of target weeds by 100% at a concentration of 100 μg/mL. nih.gov This highlights the importance of the 3-(trifluoromethyl)phenoxy moiety for potent PDS inhibition.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is another well-established target for herbicides. nih.gov Inhibitors of this enzyme disrupt pigment synthesis, leading to bleaching and plant death. nih.gov Structure-based design has led to the development of potent HPPD inhibitors containing triketone-quinoxaline scaffolds. These complex structures are often built upon phenoxy precursors, and the inclusion of substituents like the trifluoromethyl group is a common strategy to enhance activity. aliyuncs.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR inhibitors are primarily known as anti-cancer agents, but are also being explored for anti-inflammatory properties. researchgate.net The design of novel chemical scaffolds is crucial for identifying molecules that can inhibit clinically relevant mutant forms of EGFR. nih.gov Research into new EGFR inhibitors has identified compounds that act synergistically with other signaling pathways to reduce the production of inflammatory mediators like nitric oxide (NO) and various interleukins. researchgate.net

Below is a table summarizing the enzymatic inhibition data for representative compounds containing the trifluoromethylphenoxy moiety.

| Enzyme Target | Compound | Structure | IC₅₀ | Source |

| MAO-B | S5 (a pyridazinobenzylpiperidine derivative) | Structure not fully specified, described as having a 3-Cl substitution. | 0.203 μM | researchgate.net |

| PDS | B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide) | 100% inhibition at 100 µg/mL | nih.gov | |

| HPPD | 15bu (a 1,2,3-benzotriazine-4-one derivative) | Structure not fully specified, described as a triketone-benzotriazine hybrid. | 36 nM | researchgate.net |

| EGFR | AZD7762 | Structure not specified. | 240 nM (WT), 280 nM (L858R mutant) | nih.gov |

The structural features of this compound derivatives suggest their potential utility across other biological pathways.

Anti-proliferative Activity: The exploration of EGFR inhibitors inherently connects this scaffold to anti-proliferative mechanisms. For instance, a novel N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivative, Compound 7h , demonstrated selective growth inhibition of EGFR-related tumor cell lines at a concentration of 10 μM. nih.gov

Amyloid β Detoxification: The aggregation of amyloid β (Aβ) protein is a key pathological hallmark of Alzheimer's disease. Strategies to inhibit Aβ aggregation and detoxify its cytotoxic effects are major goals in neurodegenerative disease research. nih.gov While specific studies on this compound for this purpose are not prominent, the development of small molecules that can recognize and mitigate Aβ toxicity is an active area where diverse chemical scaffolds are being tested. nih.gov

No specific research findings were identified linking the this compound scaffold to antimicrobial or antimalarial activities within the scope of the provided sources.

Design and Synthesis of Multi-Target Ligands for Polypharmacology

Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets simultaneously, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases. nih.gov This approach, which utilizes multi-target-directed ligands (MTDLs), offers potential advantages over combination therapies, including improved pharmacokinetic profiles and patient compliance.

The this compound scaffold is well-suited for the design of MTDLs. Its adaptable structure allows for the integration of different pharmacophores, each intended to interact with a distinct biological target. For example, a molecule could be designed where the benzylamine portion targets a specific receptor, while the trifluoromethylphenoxy moiety is optimized to inhibit a key enzyme involved in the same disease pathway. This strategy is being explored for complex conditions such as major depressive disorder, where modulating multiple neurotransmitter systems (e.g., serotonin transporters and specific serotonin receptors) can lead to enhanced therapeutic efficacy. nih.gov The rational design of such compounds represents a sophisticated approach to treating complex diseases that are often resistant to single-target therapies.

Mechanistic Elucidation of In Vitro Biological Effects

Following comprehensive searches of scientific literature and patent databases, no specific studies detailing the mechanistic elucidation of the in vitro biological effects of the compound this compound were identified. The current body of public-domain scientific literature does not appear to contain research focused on the specific biological targets, signaling pathways, or molecular interactions of this particular chemical entity.

Consequently, detailed research findings, including data on enzyme inhibition, receptor binding affinities, or effects on cellular processes, are not available for this compound. As such, the creation of data tables and a detailed discussion on its mechanism of action, as per the requested outline, cannot be fulfilled at this time.

Further research would be required to determine the in vitro biological profile and elucidate the specific molecular mechanisms of this compound.

Applications in Other Chemical Disciplines

Agrochemistry: Herbicide and Pesticide Development

The 3-(trifluoromethyl)phenoxy group is a key component in the design of modern agrochemicals, valued for enhancing the biological activity and stability of active ingredients. chemimpex.com This structural motif is present in several commercial and developmental herbicides and pesticides.

Bleaching Herbicides: Derivatives of the 3-(trifluoromethyl)phenoxy structure are integral to a class of herbicides known as bleaching herbicides. These compounds typically function by inhibiting carotenoid biosynthesis, a vital process that protects chlorophyll (B73375) from photooxidation. A notable example is the herbicide diflufenican, which is chemically N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide. researchgate.net Research into related structures, such as 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, has been pursued to discover new bleaching herbicide candidates. researchgate.net These studies indicate that the 3-(trifluoromethyl)phenoxy portion of the molecule is crucial for binding to the target enzyme, phytoene (B131915) desaturase, thereby interfering with the production of colored carotenoids. researchgate.net

Other Herbicidal Applications: The utility of this chemical structure is not limited to bleaching herbicides. For instance, N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic amide, a compound incorporating a similar phenoxy moiety, has been investigated for its herbicidal effects. google.com The presence of the trifluoromethylphenoxy group is often associated with increased efficacy and better uptake by target plants.

Pesticide and Acaricide Development: In the broader context of crop protection, the trifluoromethyl group is known to significantly improve the potency of pesticides. The 3-(3-trifluoromethylphenoxy)benzylamine structure serves as a precursor for creating more effective and environmentally stable pesticides. chemimpex.com Its derivatives are explored for their potential to act as acaricides (compounds that kill mites and ticks) and other classes of pesticides, where the lipophilicity and metabolic stability imparted by the trifluoromethyl group are advantageous. chemimpex.com

Material Science: Development of Advanced Materials, Polymers, and Coatings

In material science, the incorporation of fluorinated fragments like the trifluoromethyl group into molecular structures can lead to materials with enhanced properties. The this compound scaffold is explored as a building block for creating advanced polymers and materials with improved thermal stability, chemical resistance, and specific surface properties. chemimpex.com

The benzylamine (B48309) portion of the molecule provides a reactive site for polymerization or for grafting onto surfaces to create specialized coatings. The trifluoromethylphenoxy group, with its bulkiness and hydrophobicity, can influence the macroscopic properties of the resulting material, such as lowering surface energy or increasing resistance to chemical degradation.

Catalysis: Role as Ligands or Components in Catalytic Systems

While direct applications of this compound in catalysis are not extensively documented, its structural components are relevant to the field. The benzylamine functional group is a common feature in the synthesis of ligands for metal catalysts. Amines can be readily converted into more complex structures like amides, imines, or phosphonates, which can then coordinate with metal centers. mdpi.commdpi.com

The electronic properties of the aromatic rings, influenced by the electron-withdrawing trifluoromethyl group, can modulate the donor-acceptor characteristics of a potential ligand derived from this molecule. This modulation can, in turn, affect the activity and selectivity of the final catalytic system. The synthesis of novel amides, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide from a related benzylamine, highlights the utility of these compounds as platforms for creating molecules that could potentially serve as components in catalytic or material science applications. mdpi.com

Analytical Chemistry: Utilization in Methods for Detection and Quantification

The distinct chemical properties of this compound, including the presence of fluorine and a primary amine, make it suitable for use in certain analytical techniques. As an intermediate in the synthesis of more complex molecules, it can serve as a reference standard in chromatographic methods (e.g., GC or HPLC) used to monitor the progress of chemical reactions or to assess the purity of a final product. chemimpex.com

The trifluoromethyl group provides a unique signal in ¹⁹F NMR spectroscopy, which can be a powerful tool for the structural elucidation and quantification of its derivatives without interference from the more complex signals in ¹H NMR.

Environmental Chemistry: Development of Environmentally Friendly Solvents and Additives

Research into compounds like this compound and its derivatives can contribute to environmental chemistry, particularly in the context of designing more effective agrochemicals with a reduced environmental footprint. chemimpex.com The goal is to create molecules that are highly active against the target pest or weed but degrade into benign substances in the environment. The stability imparted by the carbon-fluorine bond must be carefully balanced with biodegradability. The study of how these molecules behave and persist in soil and water is a key aspect of environmental chemical research.

Advanced Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-(3-Trifluoromethylphenoxy)benzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its chemical structure.

¹H NMR spectroscopy reveals the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on each ring.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show resonances for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethyl (-CF₃) group. The chemical shift of the -CF₃ carbon is a characteristic feature.

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine atoms. The spectrum for this compound would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group.

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon-13 NMR) | ¹⁹F NMR (Fluorine-19 NMR) |

| Aromatic Protons: Multiple signals in the aromatic region confirming the substitution patterns on both phenyl rings. | Aromatic Carbons: A set of signals corresponding to the carbon atoms of the two benzene (B151609) rings. | Trifluoromethyl Group: A single resonance indicating the presence of the -CF₃ group. |

| Benzylic Protons (-CH₂-): A characteristic signal for the methylene group adjacent to the amine and the phenyl ring. | Benzylic Carbon (-CH₂-): A signal corresponding to the carbon of the benzylic methylene group. | |

| Amine Protons (-NH₂): A signal corresponding to the protons of the primary amine group. | Trifluoromethyl Carbon (-CF₃): A signal, often showing coupling with fluorine, for the carbon of the trifluoromethyl group. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the benzylic C-N bond is expected in the 1000-1250 cm⁻¹ range.

C-O Stretching: The aryl ether C-O bond will show a strong absorption band, typically between 1200 and 1250 cm⁻¹.

C-F Stretching: The strong carbon-fluorine bonds of the trifluoromethyl group will result in intense absorption bands in the 1000-1350 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Amine (N-H Stretch) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

| Aryl Ether (C-O Stretch) | 1200-1250 |

| Carbon-Fluorine (C-F Stretch) | 1000-1350 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) are commonly used.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₄H₁₂F₃NO).

Under EI-MS , the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond to form a stable tropylium-like ion or cleavage of the C-N bond. The fragmentation pattern provides a fingerprint that can be used to confirm the structure.

| Analysis Type | Information Obtained |

| Molecular Ion Peak [M]⁺ | Confirms the molecular weight of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and allows for the determination of the elemental composition. |

| Fragmentation Pattern | Reveals structural information through the analysis of fragment ions, which can confirm the connectivity of the atoms. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from any impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be a typical approach.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for identification.

| HPLC Parameter | Description |

| Stationary Phase | Typically a nonpolar material such as C18 silica (B1680970) gel for reversed-phase chromatography. |

| Mobile Phase | A mixture of a polar solvent (e.g., water with a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection is commonly used, as the aromatic rings in the molecule will absorb UV light. |

| Retention Time (t_R) | The time it takes for the compound to elute from the column, which is a characteristic identifier under specific conditions. |

| Purity Assessment | The percentage purity is calculated from the relative peak areas in the chromatogram. |

Crystallographic Analysis of Single Crystals and Co-crystals

While no specific crystallographic data for this compound is publicly available, X-ray crystallography of a suitable single crystal would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Future Directions and Research Opportunities

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The core structure of 3-(3-trifluoromethylphenoxy)benzylamine serves as a versatile template for the design of next-generation analogues. Future research will likely focus on systematic modifications of this scaffold to achieve heightened biological activity and selectivity. Key strategies will involve the exploration of diverse substituents on both aromatic rings and modifications of the benzylamine (B48309) functional group.

For instance, research into anticonvulsant agents has explored the replacement of the benzylamine moiety with various heterocyclic structures. A study on 3-(3'-trifluoromethylphenoxy)-pyridines and their di-hydro derivatives has shown that such modifications can lead to significant anticonvulsant activity. The isomeric 2-phenyl-3-(3'-trifluoromethylphenoxy)pyridine, for example, exhibited notable efficacy in the maximal electroshock (MES) test, a key preclinical screen for anticonvulsant drugs. nih.gov This highlights the potential for discovering novel central nervous system agents by exploring different heterocyclic bioisosteres of the benzylamine group.

Future efforts in this area will likely involve:

Systematic Structure-Activity Relationship (SAR) studies: To meticulously map how different functional groups at various positions on the scaffold influence biological activity.

Introduction of chiral centers: To investigate stereospecific interactions with biological targets, potentially leading to enantiomers with improved potency and reduced off-target effects.

Bioisosteric replacement: Systematically replacing key functional groups with others that have similar physical or chemical properties to fine-tune the compound's pharmacokinetic and pharmacodynamic profile.

The following table summarizes the anticonvulsant activity of a representative analogue, demonstrating the potential for developing potent central nervous system agents from this scaffold.

| Compound | Test | Administration Route | ED50 (mg/kg) |